molecular formula C11H8ClN3 B1638040 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 331443-97-1

4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole

Cat. No. B1638040
CAS RN: 331443-97-1
M. Wt: 217.65 g/mol
InChI Key: LNQODADCKCYIRF-UHFFFAOYSA-N
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Description

“4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole” is a synthetic compound with the molecular formula C11H8ClN3 . It has an average mass of 217.654 Da and a monoisotopic mass of 217.040680 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole” include a melting point of 153-154 °C, a predicted boiling point of 314.2±35.0 °C, a predicted density of 1.42±0.1 g/cm3, and a predicted pKa of 3.19±0.30 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole”, focusing on several unique applications:

Drug Development

This compound has shown potential in the treatment of various conditions such as ischemia, myocardial injury, pulmonary hypertension, renal failure, Huntington’s chorea, cardiac hypertrophy, and neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease .

Organic Synthesis

“4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole” is used in organic synthesis due to its unique properties. It serves as a versatile material in creating complex molecular structures which are essential in advancing scientific knowledge.

Molecular Biology

In molecular biology, this compound is utilized for proteomics research. It helps in understanding protein functions and interactions within biological systems .

Kinase Inhibition

The compound has been explored for its kinase inhibition properties, which are crucial in regulating cellular activities. Specificity towards certain kinases like CK1δ/ε has been noted, which is significant for targeted therapeutic strategies .

Chromatography and Mass Spectrometry

It also finds use in chromatography or mass spectrometry applications. These techniques are vital for analyzing chemical substances and their properties .

properties

IUPAC Name

4-chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-6-2-3-8-7(4-6)9-10(15-8)11(12)14-5-13-9/h2-5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQODADCKCYIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266311
Record name 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole

CAS RN

331443-97-1
Record name 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331443-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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